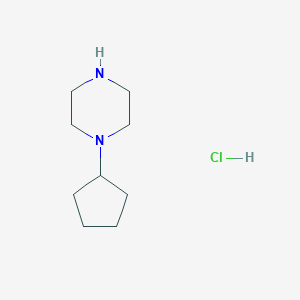
1-Cyclopentylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylpiperazine hydrochloride is a chemical compound with the molecular formula C9H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction .
Another method involves the Ugi reaction, which is a multi-component reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a piperazine derivative . This reaction is known for its efficiency and versatility in producing a wide range of piperazine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpiperazine N-oxide, while reduction may produce cyclopentylpiperazine derivatives with different degrees of hydrogenation.
Scientific Research Applications
1-Cyclopentylpiperazine hydrochloride has a wide range of scientific research applications:
Biology: It is employed in the study of biological pathways and interactions, particularly in the context of receptor binding and signal transduction.
Mechanism of Action
The mechanism of action of 1-Cyclopentylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . The compound may also interact with other receptors and pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-Cyclopentylpiperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a cyclopentyl group.
1-Phenylpiperazine: Contains a phenyl group, leading to different chemical and biological properties.
1-Benzylpiperazine: Known for its stimulant effects and different pharmacological profile.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-cyclopentylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;/h9-10H,1-8H2;1H |
InChI Key |
YJWOOKNYDBGALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















